N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-4-methoxybenzamide
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Overview
Description
N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-4-methoxybenzamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes a pyrido[2,1-b][1,3]benzothiazole core, which is known for its potential pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-4-methoxybenzamide typically involves the generation of acyl (1,3-benzothiazol-2-yl)ketenes in situ. This can be achieved through the thermolysis of pyrrolo[2,1-c][1,4]benzothiazine-1,2,4-triones . The reaction conditions often include high temperatures to facilitate the decarbonylation process, leading to the formation of the desired benzothiazole derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the high temperatures and reactive intermediates involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile involved.
Scientific Research Applications
N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-4-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: The compound’s unique properties make it suitable for use in the development of new materials with specific chemical or physical properties.
Mechanism of Action
The mechanism of action of N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,1-b][1,3]benzothiazol-1-ones: These compounds share a similar core structure and have been studied for their antiviral activity.
Pyrido[1,2-a][1,3]benzimidazole derivatives: These compounds have similar heterocyclic structures and are known for their potential anticancer properties.
Uniqueness
N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-4-methoxybenzamide is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. Its methoxybenzamide moiety, in particular, differentiates it from other similar compounds and contributes to its potential pharmaceutical applications.
Properties
Molecular Formula |
C20H13N3O3S |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-(4-cyano-1-oxopyrido[2,1-b][1,3]benzothiazol-2-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C20H13N3O3S/c1-26-14-8-6-12(7-9-14)18(24)22-15-10-13(11-21)20-23(19(15)25)16-4-2-3-5-17(16)27-20/h2-10H,1H3,(H,22,24) |
InChI Key |
FYYFWXVGFKIAGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=C3N(C2=O)C4=CC=CC=C4S3)C#N |
Origin of Product |
United States |
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